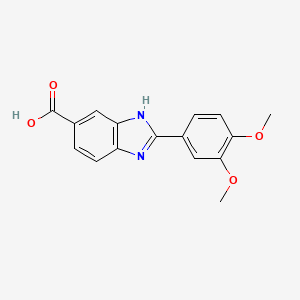
2-(3,4-dimethoxyphenyl)-3H-benzimidazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)-3H-benzimidazole-5-carboxylic acid is an organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring substituted with a 3,4-dimethoxyphenyl group and a carboxylic acid group. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethoxyphenyl)-3H-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with 3,4-dimethoxybenzaldehyde, followed by cyclization and carboxylation reactions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient production. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The benzimidazole ring can undergo substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce benzimidazole derivatives with fewer double bonds or aromatic rings.
科学的研究の応用
2-(3,4-Dimethoxyphenyl)-3H-benzimidazole-5-carboxylic acid has various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3,4-dimethoxyphenyl)-3H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis.
類似化合物との比較
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
3-(3,4-Dimethoxyphenyl)-L-alanine: Another compound with a 3,4-dimethoxyphenyl group but different functional groups and properties.
Uniqueness: 2-(3,4-Dimethoxyphenyl)-3H-benzimidazole-5-carboxylic acid is unique due to its specific combination of a benzimidazole ring, a 3,4-dimethoxyphenyl group, and a carboxylic acid group
特性
CAS番号 |
355022-55-8 |
|---|---|
分子式 |
C16H14N2O4 |
分子量 |
298.29 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C16H14N2O4/c1-21-13-6-4-9(8-14(13)22-2)15-17-11-5-3-10(16(19)20)7-12(11)18-15/h3-8H,1-2H3,(H,17,18)(H,19,20) |
InChIキー |
CDFQRYKCDQKTAF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


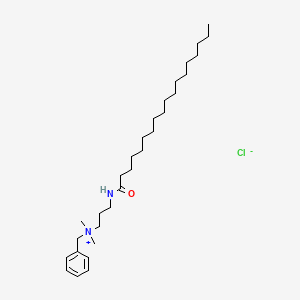


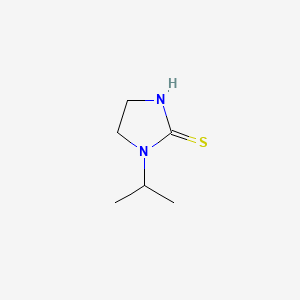
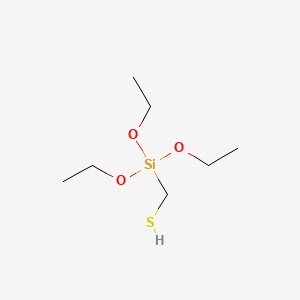
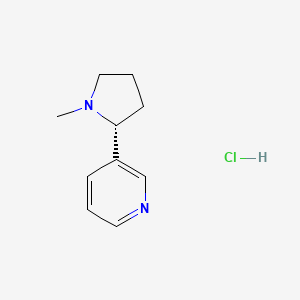
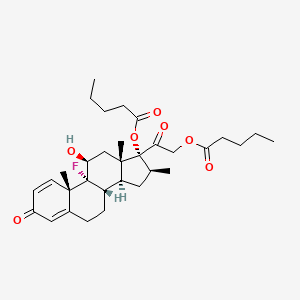
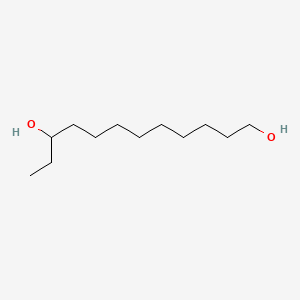
![2-[4-(2-Formylphenoxy)butoxy]benzaldehyde](/img/structure/B1608608.png)

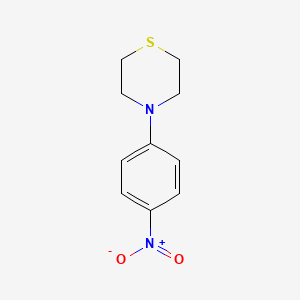
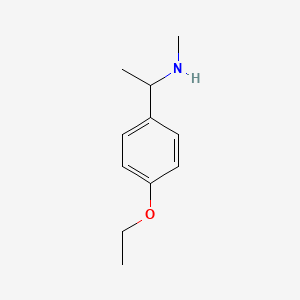
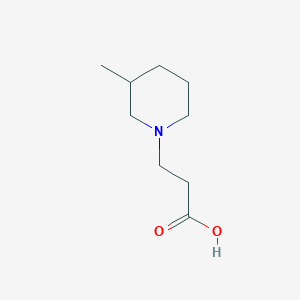
![2-[4,5-bis(dimethylcarbamoyl)-1,3,2-dioxaborolan-2-yl]-4-N,4-N,5-N,5-N-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide](/img/structure/B1608617.png)
